molecular formula C9H16N2O B2612088 octahydro-1H-indole-2-carboxamide CAS No. 1105694-34-5

octahydro-1H-indole-2-carboxamide

Cat. No.: B2612088
CAS No.: 1105694-34-5
M. Wt: 168.24
InChI Key: LGNJUPFFTXYXON-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Octahydro-1H-indole-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes, which can lead to the inhibition or activation of these enzymes For instance, the carboxamide moiety in this compound can interact with the active sites of enzymes, affecting their catalytic activity Additionally, this compound can bind to proteins, altering their conformation and function

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to changes in their activity and function. For instance, this compound can inhibit enzyme activity by forming hydrogen bonds with the active site, preventing substrate binding and catalysis . Additionally, this compound can activate certain enzymes by stabilizing their active conformation. These molecular interactions are essential for understanding the biochemical effects of this compound and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indole-2-carboxamide typically involves the reduction of indole derivatives. One common method is the hydrogenation of indole-2-carboxamide using a suitable catalyst under high pressure and temperature . Another approach involves the reduction of indole-2-carboxylic acid followed by amidation .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized indole derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Octahydro-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-indole-2-carboxamide is unique due to its high degree of saturation, which imparts specific chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNJUPFFTXYXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105694-34-5
Record name octahydro-1H-indole-2-carboxamide
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